molecular formula C22H28N2O5 B2684323 3,4,5-trimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide CAS No. 954022-57-2

3,4,5-trimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide

Cat. No. B2684323
CAS RN: 954022-57-2
M. Wt: 400.475
InChI Key: AYVOIRPSMSZOGR-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide, also known as TMEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TMEB is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Antioxidant Activity

The compound, being a derivative of resveratrol, has been found to alleviate endothelial dysfunction in diabetic and obese mice. It does so by activating the AMPK/SIRT1/eNOS pathway, which helps to regulate oxidative stress .

Anti-Inflammatory Properties

Research has shown that this compound can suppress lipopolysaccharide-induced inflammation in RAW 264.7 cells. It does this by inhibiting the MAPK and NF-κB signaling pathways, which are key players in the inflammatory response .

Potential Anxiolytic Agent

While not directly studied, derivatives of this compound have been used in rodent models of anxiety. This suggests potential applications in the development of new anxiolytic agents .

Antiproliferative Activities

The compound has shown potential in vitro antiproliferative activities against different cancer cell lines. This suggests its potential use in cancer research .

Antibacterial Agent

Chalcones and their derivatives, including this compound, have been reviewed for their potential as antibacterial agents .

Metabolic Disorders Treatment

The compound has shown potential in treating metabolic disorders like diabetes and obesity by alleviating endothelial dysfunction .

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-26-18-13-17(14-19(27-2)21(18)28-3)22(25)23-9-10-24-11-12-29-20(15-24)16-7-5-4-6-8-16/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVOIRPSMSZOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide

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